Tedizolid HCl
Description
Properties
Molecular Formula |
C17H16ClFN6O3 |
|---|---|
Molecular Weight |
406.8 |
Synonyms |
(R)-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one hydrochloride |
Origin of Product |
United States |
Chemical Biology and Synthesis of Tedizolid Hcl
Structural Elucidation and Key Pharmacophore Features
Tedizolid (B1663884) belongs to the oxazolidinone class of antibiotics, sharing a core 3-(3-fluorophenyl)-oxazolidinone ring (ring A) with other members of its class, such as linezolid (B1675486). dovepress.com This core structure is a key pharmacophore, essential for its antibacterial activity. The mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. wikipedia.orgnih.gov
Key structural distinctions that enhance tedizolid's potency and spectrum of activity include a modified side chain at the C-5 position of the oxazolidinone nucleus and an optimized C- and D-ring system. nih.gov The D-ring, a methyltetrazole moiety, contributes to improved potency through additional interactions with the bacterial ribosome. oup.comnih.gov The hydroxymethyl group at the C-5 position, replacing the acetamide (B32628) group of linezolid, is crucial for its activity against some linezolid-resistant bacterial strains. oup.comresearchgate.net This modification helps to overcome resistance mechanisms, such as those mediated by the cfr (chloramphenicol-florfenicol resistance) gene, by reducing steric hindrance within the ribosome's binding site. oup.comeuropa.eu
The IUPAC name for tedizolid phosphate (B84403) is [(5R)-(3-{3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl) pyridin-3-yl]phenyl}-2-oxooxazolidin-5-yl]methyl hydrogen phosphate. fda.gov Its empirical formula is C17H16FN6O6P, with a molecular weight of 450.32. fda.gov
Prodrug Design and Activation Mechanisms: Tedizolid Phosphate
Tedizolid is administered as tedizolid phosphate, a phosphate ester prodrug. wikipedia.org This design strategy enhances the aqueous solubility of the compound, which is beneficial for both oral and intravenous formulations. oup.comnih.gov The addition of the phosphate group to the A-ring significantly increases its water solubility. nih.gov
Role of Endogenous Phosphatases in Prodrug Conversion
Following administration, tedizolid phosphate is rapidly and extensively converted to its microbiologically active form, tedizolid, by the action of endogenous phosphatases present in plasma and tissues. wikipedia.orgoup.comeuropa.euresearchgate.netasm.orgeuropa.eu This conversion is mediated by nonspecific phosphatase enzymes. researchgate.net The rapid conversion ensures that systemic exposure to the inactive prodrug is limited, with tedizolid being the only significant circulating metabolite, accounting for approximately 95% of the total radiocarbon in plasma. europa.eueuropa.eu In vitro studies with human liver microsomes have shown that tedizolid is stable, indicating it is not a substrate for hepatic CYP450 enzymes. europa.eueuropa.eu
In Vitro and In Vivo (Animal) Prodrug Conversion Kinetics
Pharmacokinetic studies in humans have demonstrated the rapid conversion of tedizolid phosphate to tedizolid. Following a single oral dose of radiolabeled tedizolid phosphate, the time to reach maximum plasma concentration (Tmax) for tedizolid was approximately 1.28 hours. researchgate.net Similarly, after intravenous administration, the maximum serum concentration of tedizolid is observed at about 1 hour after the start of the infusion. nih.gov
The absolute bioavailability of orally administered tedizolid is high, at approximately 91%, indicating that no dose adjustment is needed when switching between intravenous and oral routes. fda.govfda.gov Steady-state concentrations of tedizolid are reached within about three days of once-daily dosing. fda.govfda.gov
Animal models have also been crucial in understanding the pharmacokinetics and pharmacodynamics of tedizolid. Studies in neutropenic mouse thigh infection models have shown that the efficacy of tedizolid is best correlated with the ratio of the area under the unbound concentration-time curve to the minimum inhibitory concentration (fAUC/MIC). asm.orgfda.gov These animal studies have also highlighted the improved potency of tedizolid compared to linezolid. asm.org
Synthetic Strategies for Tedizolid HCl and Analogues
The synthesis of tedizolid generally involves the coupling of two key intermediate fragments. One common strategy employs a Suzuki coupling reaction. This involves synthesizing a boric acid ester intermediate, which is then coupled with a second intermediate, typically a substituted pyridine (B92270) derivative, in the presence of a palladium catalyst. google.com
A described purification method for high-purity tedizolid phosphate involves several steps of dissolution, crystallization, and pH adjustment to isolate the final product. chemicalbook.com The process starts with dissolving the crude product in dimethyl sulfoxide, followed by crystallization using a polar protic solvent. chemicalbook.com Subsequent steps involve adjusting the pH to alkaline, further crystallization in a water-soluble aprotic organic solvent, and a final crystallization from a mixed solvent system of water and tetrahydrofuran (B95107) after adjusting the pH to be acidic with hydrochloric acid. chemicalbook.com
Structure-Activity Relationship (SAR) Studies and Molecular Modifications
SAR studies have been instrumental in the development of tedizolid and its analogues, aiming to optimize antibacterial potency, pharmacokinetic properties, and the safety profile.
Influence of C-5 Position Side Chain Modifications
This C-5 modification is particularly important for overcoming resistance. The hydroxymethyl group in tedizolid allows it to maintain activity against strains of Staphylococcus aureus that express the cfr gene, a mechanism that confers resistance to linezolid by methylation of the ribosomal target, which causes steric hindrance with linezolid's acetamide group. oup.comresearchgate.neteuropa.eu
Further SAR studies on oxazolidinone derivatives have explored various modifications at the C-5 position to enhance activity against resistant strains. rsc.org These studies, along with the development of tedizolid, underscore the importance of this position in the rational design of new oxazolidinone antibiotics. conicet.gov.armdpi.com
Role of Optimized C- and D-Ring Systems in Potency
The enhanced potency of this compound, a second-generation oxazolidinone antibiotic, is significantly attributed to the strategic optimization of its C- and D-ring systems. These structural modifications, when compared to the first-generation oxazolidinone, linezolid, facilitate superior interaction with the bacterial ribosome, thereby augmenting its antibacterial activity.
The chemical architecture of tedizolid features a core oxazolidinone ring (A-ring) and an N-aryl group (B-ring), which are fundamental for its antibacterial action. nih.gov Building upon this essential pharmacophore, the C- and D-rings introduce key structural advantages. The C-ring is characterized as a meta-fluorine and para-oriented unsaturated group, a feature also present in linezolid that contributes to antimicrobial potency. nih.govmdpi.comresearchgate.net However, it is the introduction of the novel D-ring that marks a significant departure and a key advancement in the structure-activity relationship of this antibiotic class. nih.gov
The D-ring in tedizolid is a para-oriented methyltetrazole ring structure. mdpi.comresearchgate.netresearchgate.net This addition is pivotal, as it provides supplementary sites for hydrogen bonding, which strengthens the interaction between the drug and its target, the bacterial ribosome. nih.govoup.comnih.govoup.com This enhanced binding affinity translates to a more potent inhibition of bacterial protein synthesis. oup.com
Initial structure-activity relationship studies in oxazolidinone development had suggested that a hydroxymethyl sidechain at the C-5 position of the A-ring could lead to decreased potency. nih.gov However, the incorporation of the D-ring in tedizolid's design successfully counteracted this potential drawback. dovepress.com The presence of the methyltetrazole D-ring not only compensated for any potential loss of activity from the C-5 hydroxymethyl group but ultimately resulted in an antimicrobial potency that is several folds higher than that of linezolid. nih.govdovepress.com
The synergistic effect of the optimized C- and D-ring systems is a cornerstone of tedizolid's improved efficacy. These rings facilitate additional binding interactions within the peptidyl transferase center of the 23S rRNA component of the 50S ribosomal subunit. fda.govseq.esdovepress.com Cryo-electron microscopy studies have further elucidated these interactions, showing that the C-ring of tedizolid interacts with nucleotides U2506 and U2584 of the ribosome. acs.org This multifactorial binding enhancement is a primary reason for the superior potency of tedizolid against a wide range of Gram-positive pathogens, including strains resistant to linezolid. nih.govnih.govmdpi.com
Table 1: Comparative Structural Features of Tedizolid and Linezolid
| Feature | Tedizolid | Linezolid |
|---|---|---|
| A-Ring | Oxazolidinone | Oxazolidinone |
| B-Ring | N-aryl group | N-aryl group |
| C-Ring | meta-fluorine, para-oriented unsaturated group | meta-fluorine, para-oriented unsaturated group |
| D-Ring | Present (para-oriented methyltetrazole) | Absent |
| C-5 Side Chain | Hydroxymethyl | Acetamidomethyl |
This table highlights the key structural similarities and differences between tedizolid and linezolid, with the presence of the D-ring being a major distinguishing feature of tedizolid.
Table 2: Contribution of C- and D-Rings to Tedizolid's Potency
| Ring System | Structural Contribution | Impact on Potency |
|---|
| C-Ring | - meta-fluorine and para-oriented unsaturated group
Molecular Mechanism of Action of Tedizolid
Ribosomal Target Binding and Inhibition of Bacterial Protein Synthesis
The core mechanism of Tedizolid (B1663884) involves targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. patsnap.com The bacterial 70S ribosome is composed of a large (50S) and a small (30S) subunit. drugbank.comdrugbank.com Tedizolid's action disrupts the initial phase of protein synthesis, preventing the formation of a functional ribosome and subsequent translation of messenger RNA (mRNA). researchgate.netvulcanchem.com
Tedizolid's antibacterial activity is mediated by its binding to the 50S subunit of the bacterial ribosome. europa.eunih.govtoku-e.commanasalifesciences.com It specifically interacts with the peptidyl transferase center (PTC), a critical region within the 50S subunit that catalyzes the formation of peptide bonds between amino acids. patsnap.comtoku-e.comoup.com By binding to the A-site of the PTC, Tedizolid blocks the correct positioning of aminoacyl-tRNA, thereby interrupting the elongation of the polypeptide chain. drugbank.comoup.comdovepress.com
The primary binding site for Tedizolid on the 50S subunit is the 23S ribosomal RNA (rRNA) component. dovepress.comnih.govoup.comnih.gov Structural studies have revealed that this binding alters the conformation of conserved nucleotides within the 23S rRNA, such as U2585 (in Escherichia coli), which renders the PTC non-productive for peptide bond formation. drugbank.comdrugbank.com This interaction prevents the essential steps of protein synthesis from occurring. drugbank.comdrugbank.com
By binding to the 23S rRNA of the 50S subunit, Tedizolid prevents the formation of the functional 70S initiation complex. nih.govtoku-e.comdovepress.comoup.com This complex is the starting point for protein synthesis, formed by the combination of the 50S and 30S ribosomal subunits with N-formylmethionine-tRNA. dovepress.com Tedizolid's interference at this very early stage effectively halts bacterial protein synthesis before it can begin, leading to the cessation of bacterial growth and replication. patsnap.comoup.comoup.com
Binding to 23S Ribosomal RNA (rRNA)
Comparison of Binding Affinities and Modes with Other Oxazolidinones
Tedizolid's chemical structure provides distinct advantages over the first-generation oxazolidinone, linezolid (B1675486). oup.com Tedizolid features a modified C- and D-ring system, which enhances its potency. nih.govoup.com
Enhanced Binding Affinity : The unique D-ring on the Tedizolid molecule allows for additional hydrogen bond interactions with the bacterial ribosome's 23S rRNA. oup.comnih.gov This results in a significantly stronger ribosomal binding affinity compared to linezolid. nih.gov Consequently, Tedizolid demonstrates 4- to 8-fold greater potency in vitro against staphylococci, enterococci, and streptococci. toku-e.comnih.gov
Activity Against Resistant Strains : The hydroxymethyl group on Tedizolid creates less steric hindrance than the acetamide (B32628) group found on linezolid. oup.com This structural difference is particularly important for activity against strains that have acquired the cfr (chloramphenicol-florfenicol resistance) gene. The cfr gene encodes an enzyme that methylates the ribosome, which can prevent linezolid from binding effectively. Tedizolid's structure allows it to overcome this resistance mechanism in certain strains. oup.com Due to its stronger binding, Tedizolid can bind to the same ribosomal sites as linezolid as well as additional sites, contributing to its activity against some linezolid-resistant isolates. nih.gov
The enhanced potency of Tedizolid is reflected in its lower minimum inhibitory concentrations (MICs) required to inhibit bacterial growth compared to linezolid.
| Pathogen | Tedizolid MIC₅₀ (mg/L) | Tedizolid MIC₉₀ (mg/L) | Linezolid MIC₅₀ (mg/L) | Linezolid MIC₉₀ (mg/L) | Source(s) |
| MRSA | 0.25 | 0.4 | 1.5 | 2 | seq.es |
| Linezolid-Resistant MRSA | 0.75 | 1 | ≥8 | ≥8 | seq.es |
| MSSA | 0.12 | 0.25 | - | 2 | nih.govoup.com |
| Streptococcus species | - | 0.25 | - | 2 | nih.gov |
| Enterococcus faecalis | - | 0.25 | - | 2 | nih.gov |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Mechanisms of Mitochondrial Protein Synthesis Inhibition In Vitro
A general characteristic of the oxazolidinone class of antibiotics is the inhibition of mammalian mitochondrial protein synthesis (MPS). drugbank.comnih.gov This off-target effect is due to the structural similarities between bacterial ribosomes and mammalian mitochondrial ribosomes. asm.org Inhibition of MPS is believed to be the underlying mechanism for adverse effects, such as myelosuppression and neuropathy, that can occur with prolonged oxazolidinone therapy. asm.orgnih.gov
In vitro studies have been conducted to compare the effects of Tedizolid and linezolid on mitochondrial function.
Potency in Isolated Mitochondria : In studies using isolated rat heart mitochondria, Tedizolid was found to be a more potent inhibitor of MPS than linezolid on a molar basis. asm.orgucl.ac.be This is consistent with its higher antibacterial potency. nih.gov
Cellular Models : In cultured human promyelocytes (HL-60) and monocytes (THP-1), both Tedizolid and linezolid caused a concentration-dependent inhibition of the expression of mitochondrially encoded cytochrome c oxidase I (CYTox I) and the activity of the cytochrome c oxidase enzyme complex. nih.govasm.org Globally, Tedizolid was a more potent inhibitor in these cellular assays. nih.gov However, all observed mitochondrial effects were found to be reversible for both drugs upon their withdrawal from the cell culture. nih.gov
Pharmacokinetic Considerations : Despite its higher in vitro potency against mitochondria, pharmacokinetic modeling suggests Tedizolid may have less potential to cause mitochondrial-related adverse events in vivo. asm.org Monte Carlo simulations showed that at standard therapeutic doses, free plasma concentrations of Tedizolid fall below its MPS IC₅₀ for a median duration of nearly 8 hours during a dosing interval. In contrast, free plasma concentrations of linezolid remained above its MPS IC₅₀ for the majority of the dosing interval. asm.orgucl.ac.be This period where drug concentration is below the inhibitory threshold may allow for mitochondrial recovery. asm.org
| Compound | 50% Inhibitory Concentration (IC₅₀) for Mitochondrial Protein Synthesis (MPS) | Source(s) |
| Tedizolid | 0.31 µM | asm.orgucl.ac.be |
| Linezolid | 6.4 µM | asm.orgucl.ac.be |
Preclinical Antimicrobial Spectrum and Potency of Tedizolid in Vitro and Animal Models
In Vitro Activity Against Gram-Positive Pathogens
Tedizolid (B1663884) has shown broad in vitro activity against key Gram-positive pathogens responsible for various infections.
Staphylococcus aureus (Methicillin-Susceptible and Methicillin-Resistant Strains)
Tedizolid exhibits potent activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). Multiple studies have consistently demonstrated that tedizolid is significantly more potent than linezolid (B1675486) against S. aureus.
In a phase 2 clinical trial involving patients with complicated skin and skin structure infections, the MIC₅₀ and MIC₉₀ of tedizolid against both MSSA and MRSA were 0.25 µg/mL. nih.gov In contrast, the MIC₅₀ and MIC₉₀ for linezolid were 1 µg/mL and 2 µg/mL, respectively, indicating that tedizolid was four-fold more potent. nih.gov Another study evaluating 150 MRSA isolates from skin and soft tissue infections reported tedizolid MIC values ranging from 0.13 µg/mL to 0.75 µg/mL, with MIC₅₀ and MIC₉₀ values of 0.38 µg/mL and 0.5 µg/mL, respectively. bjid.org.brscielo.br These values were notably lower than those for vancomycin (B549263) and linezolid. bjid.org.brscielo.br
Further research has confirmed these findings, with tedizolid MIC₉₀ values for both MRSA and MSSA reported as 0.5 mg/L, compared to 2 mg/L for linezolid. dovepress.com Some studies have reported even lower MIC₉₀ values for tedizolid at 0.25 mg/L. dovepress.com The enhanced potency of tedizolid is attributed to its modified side chain, which allows for additional binding interactions within the 23S rRNA of the bacterial ribosome. mdpi.com
| Pathogen | Tedizolid MIC₅₀ (µg/mL) | Tedizolid MIC₉₀ (µg/mL) | Linezolid MIC₅₀ (µg/mL) | Linezolid MIC₉₀ (µg/mL) | Reference(s) |
| MSSA | 0.25 | 0.25 | 1 | 2 | nih.gov |
| MRSA | 0.25 | 0.25 | 1 | 2 | nih.gov |
| MRSA | 0.38 | 0.5 | - | - | bjid.org.brscielo.br |
| MSSA | - | 0.5 | - | 2 | dovepress.com |
| MRSA | - | 0.5 | - | 2 | dovepress.com |
Enterococcus species (e.g., E. faecalis, Vancomycin-Resistant Enterococcus [VRE])
Tedizolid demonstrates significant in vitro activity against various Enterococcus species, including vancomycin-resistant strains. Studies have shown that tedizolid is generally two to four times more potent than linezolid against enterococci. dovepress.com
For Enterococcus faecalis, tedizolid has shown high activity, with a reported MIC₉₀ of 0.5 mg/L. dovepress.com A large surveillance study found that tedizolid inhibited over 99.9% of E. faecalis isolates at a concentration of 0.25 mg/L. oup.com In a study of 289 E. faecalis strains, 94.1% were susceptible to tedizolid. oup.comoup.com
Against vancomycin-resistant Enterococcus (VRE), tedizolid also maintains potent activity. In one study, the MIC₉₀ of tedizolid for vancomycin-resistant E. faecium was 1 mg/L, which was two dilutions lower than that of linezolid. dovepress.comoup.com For vancomycin-resistant E. faecalis, the tedizolid MIC₉₀ was 0.25 mg/L, three dilutions lower than linezolid. dovepress.comoup.com Another study found that tedizolid inhibited all VRE isolates tested. oup.com
| Pathogen | Tedizolid MIC Range (mg/L) | Tedizolid MIC₉₀ (mg/L) | Linezolid MIC Range (mg/L) | Linezolid MIC₉₀ (mg/L) | Reference(s) |
| Enterococcus spp. | 0.25–0.5 | 0.5 | 0.5–2 | 2 | dovepress.com |
| Vancomycin-resistant E. faecium | - | 1 | - | - | dovepress.comoup.com |
| Vancomycin-resistant E. faecalis | - | 0.25 | - | - | dovepress.comoup.com |
| VRE | - | 0.5 | - | 2 | asm.orgnih.gov |
Streptococcus species (e.g., S. pyogenes, S. agalactiae, Streptococcus anginosus group)
Tedizolid is highly active against various streptococcal species. For Streptococcus pyogenes and Streptococcus agalactiae, tedizolid MIC values have been reported to range from 0.06 µg/mL to 1.0 µg/mL, with an MIC₉₀ of 0.5 µg/mL. fda.gov In a phase 2 study, isolates of S. pyogenes and S. agalactiae had tedizolid MICs of 0.25 µg/ml. asm.org
The Streptococcus anginosus group, which includes S. anginosus, S. intermedius, and S. constellatus, is also susceptible to tedizolid. The MIC₉₀ for the S. anginosus group has been reported to be 0.25 mg/L or lower. dovepress.com One study found that all isolates of the S. anginosus group were inhibited by tedizolid at a concentration of 0.25 µg/ml. asm.org
| Pathogen | Tedizolid MIC Range (µg/mL) | Tedizolid MIC₉₀ (µg/mL) | Linezolid MIC₉₀ (µg/mL) | Reference(s) |
| S. pyogenes | 0.125–0.5 | 0.5 | 2 | dovepress.com |
| S. agalactiae | 0.25–0.5 | 0.5 | 2-4 | dovepress.com |
| Streptococcus anginosus group | - | ≤0.25 | - | dovepress.com |
| Beta-hemolytic streptococci | 0.12-0.5 | - | - | nih.govasm.org |
Coagulase-Negative Staphylococci
Tedizolid demonstrates potent in vitro activity against coagulase-negative staphylococci (CoNS). In one study, all isolates of CoNS had tedizolid MICs of ≤0.25 μg/ml, with a range of 0.12 μg/ml to 0.25 μg/ml. nih.gov This was four-fold more potent than linezolid. nih.gov
Another study focusing on Staphylococcus epidermidis isolated from prosthetic joint infections found tedizolid MIC values ranging from 0.094 to 0.5 mg/L, with an MIC₅₀ of 0.19 mg/L and an MIC₉₀ of 0.38 mg/L. nih.gov These values were significantly lower than those for linezolid and vancomycin. nih.gov The MIC₉₀ of tedizolid against both methicillin-resistant and methicillin-susceptible S. epidermidis has been reported as 0.5 mg/L. dovepress.com
| Pathogen | Tedizolid MIC Range (mg/L) | Tedizolid MIC₅₀ (mg/L) | Tedizolid MIC₉₀ (mg/L) | Linezolid MIC₉₀ (mg/L) | Reference(s) |
| CoNS | 0.12-0.25 | - | ≤0.25 | - | nih.gov |
| S. epidermidis | 0.094-0.5 | 0.19 | 0.38 | 1 | nih.gov |
| S. epidermidis | 0.06-0.5 | - | 0.5 | 1-2 | dovepress.com |
Atypical Bacteria and Other Specific Pathogens (e.g., Mycobacterium abscessus)
Beyond the common Gram-positive cocci, tedizolid has demonstrated in vitro activity against some atypical bacteria and other specific pathogens. oup.comoup.com This includes some anaerobic organisms and certain atypical mycobacteria. oup.comoup.com
While extensive data is not available, preliminary studies suggest potential activity against organisms like Corynebacterium jeikeium. oup.comoup.com Further research is needed to fully characterize the spectrum of activity of tedizolid against these less common pathogens.
Comparative Efficacy Against Multi-Drug Resistant Strains
A key feature of tedizolid is its potent activity against multi-drug resistant (MDR) Gram-positive strains. Tedizolid is generally four to eight times more potent than linezolid against these challenging pathogens. dovepress.com
Specifically, tedizolid has demonstrated superior in vitro activity against linezolid-resistant staphylococci, including strains carrying the cfr gene. elsevier.es In a study of linezolid-resistant coagulase-negative staphylococci (LR-CNS), the MIC₉₀ for tedizolid was 8 mg/l, significantly lower than that for linezolid, which was >256 mg/l. elsevier.es
Against MRSA isolates with reduced susceptibility to other agents, tedizolid maintains its potency. For instance, the tedizolid MIC₉₀ for heterogeneous vancomycin-intermediate MRSA (hVISA), vancomycin-intermediate MRSA (VISA), and daptomycin-non-susceptible MRSA were all 0.5 mg/L. dovepress.comoup.com In comparison, the linezolid MIC₉₀ values were 4, 4, and 2 mg/L, respectively. dovepress.comoup.com
The enhanced activity of tedizolid against some linezolid-resistant strains is attributed to its ability to overcome certain resistance mechanisms, such as those conferred by the cfr methyltransferase. mdpi.com
| Resistant Strain | Tedizolid MIC₉₀ (mg/L) | Linezolid MIC₉₀ (mg/L) | Reference(s) |
| Linezolid-Resistant CoNS | 8 | >256 | elsevier.es |
| hVISA | 0.5 | 4 | dovepress.comoup.com |
| VISA | 0.5 | 4 | dovepress.comoup.com |
| Daptomycin-Non-Susceptible MRSA | 0.5 | 2 | dovepress.comoup.com |
Activity against Linezolid-Resistant Phenotypes
A key advantage of tedizolid is its retained activity against many linezolid-resistant strains. asm.orgnih.gov Linezolid resistance is often mediated by mutations in the 23S rRNA gene, most commonly the G2576T mutation, or by the acquisition of the horizontally transferable cfr (chloramphenicol-florfenicol resistance) gene. nih.govmdpi.comdovepress.com
The cfr gene encodes a methyltransferase that modifies the A2503 residue of the 23S rRNA, conferring resistance to linezolid. nih.govmdpi.com However, due to structural differences in its A-ring C5 substituents, tedizolid is less affected by this modification and maintains significant potency against cfr-positive strains. oup.comseq.esnih.gov Studies have documented 8- to 32-fold lower minimum inhibitory concentrations (MICs) for tedizolid compared to linezolid against cfr-positive methicillin-resistant Staphylococcus aureus (MRSA). asm.org In one study, two linezolid-resistant MRSA isolates carrying the cfr gene had tedizolid MICs of 0.125 and 0.25 mg/L, while their linezolid MICs were significantly higher at 16 and 8 mg/L, respectively. oup.com
While tedizolid is potent against strains with the cfr gene, its activity can be diminished by other resistance mechanisms. mdpi.com In strains with mutations in the 23S rRNA gene (e.g., G2576T), tedizolid MICs may increase, but they often remain lower than those of linezolid. oup.comnih.gov The number of mutated gene copies can correlate with the level of resistance to both drugs. oup.com Furthermore, mutations in ribosomal proteins L3 and L4 (rplC and rplD) can also contribute to reduced susceptibility to both tedizolid and linezolid. nih.govtandfonline.com Some research has identified novel single nucleotide variants in the rplC gene after in vitro exposure to both linezolid and tedizolid. tandfonline.com
In enterococci, resistance patterns can be more complex. While the cfr gene is less common in enterococci, other resistance genes like optrA and poxtA have been identified. nih.govmdpi.comdovepress.com The presence of the optrA gene, in particular, has been associated with decreased susceptibility to tedizolid. dovepress.com A study on linezolid-resistant Enterococcus faecium and Enterococcus faecalis found that while some isolates with G2576T mutations had low tedizolid MICs (≤1 mg/L), an isolate with a T2504A mutation exhibited high-level resistance to both linezolid and tedizolid (MICs of 64 and 32 mg/L, respectively). nih.govresearchgate.netnih.gov
Table 1: Comparative in Vitro Activity of Tedizolid and Linezolid against Resistant S. aureus and Enterococcus Isolates
| Organism | Resistance Mechanism | Tedizolid MIC (mg/L) | Linezolid MIC (mg/L) | Reference |
|---|---|---|---|---|
| MRSA | cfr-positive | 0.125 - 0.25 | 8 - 16 | oup.com |
| MRSA | Linezolid-Resistant (Mechanism not specified) | 0.063 - 1 | Not specified | oup.com |
| E. faecium | T2504A mutation | 32 | 64 | nih.govresearchgate.netnih.gov |
| Linezolid-Resistant Coagulase-Negative Staphylococci (LR-CNS) | Not specified | 1 - 8 (MIC90: 8) | 8 to >256 (MIC90: >256) | elsevier.es |
| MRSA | Linezolid-Susceptible | 0.25 - 0.5 (MIC90: 0.5) | 1 - 3 (MIC90: 2) | elsevier.es |
Efficacy against Glycopeptide-Reduced Susceptibility Strains (e.g., GISA, hGISA, GRSA)
Tedizolid has demonstrated potent in vitro activity against S. aureus strains with reduced susceptibility to glycopeptides, including vancomycin-intermediate S. aureus (VISA), heterogeneous VISA (hVISA), and daptomycin-non-susceptible (DNS) strains. oup.comresearchgate.net In a study evaluating a large collection of resistant MRSA isolates, the tedizolid MIC90 was 0.5 mg/L for hVISA, VISA, and DNS strains. oup.comresearchgate.net This was notably lower than the linezolid MIC90 values of 4 mg/L for hVISA and VISA, and 2 mg/L for DNS isolates. researchgate.net
The robust activity of tedizolid against these challenging phenotypes suggests it could be a valuable therapeutic option when glycopeptide efficacy is compromised. oup.com
**Table 2: Tedizolid and Linezolid MIC90 Values against Glycopeptide- and Daptomycin-Reduced Susceptibility *S. aureus***
| Phenotype | Tedizolid MIC90 (mg/L) | Linezolid MIC90 (mg/L) | Reference |
|---|---|---|---|
| hVISA | 0.5 | 4 | researchgate.net |
| VISA | 0.5 | 4 | researchgate.net |
| DNS | 0.5 | 2 | oup.com |
Bacteriostatic and Bactericidal Properties (In Vitro and Animal Models)
Like other oxazolidinones, tedizolid is generally considered a bacteriostatic agent, meaning it inhibits bacterial growth rather than directly killing the bacteria. tandfonline.com This action is based on its ability to bind to the 50S subunit of the bacterial ribosome and prevent protein synthesis. tandfonline.com
However, the distinction between bacteriostatic and bactericidal activity can be concentration-dependent and pathogen-specific. In vitro time-kill studies have shown that against certain strains of S. aureus and Streptococcus pyogenes, tedizolid can exhibit bactericidal activity at concentrations two to four times its MIC.
In animal infection models, the in vivo activity of tedizolid has been demonstrated to be effective. In a mouse peritonitis model, tedizolid was comparable to linezolid and daptomycin (B549167) against strains of Enterococcus faecium, Enterococcus faecalis, and MRSA (both cfr-positive and negative). nih.gov This suggests that despite its primarily bacteriostatic nature, tedizolid can achieve significant bacterial clearance and produce favorable outcomes in vivo. nih.gov
In Vitro Activity Against Biofilm-Forming Bacteria
Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. Tedizolid has shown promising activity against biofilm-forming bacteria, particularly staphylococci and enterococci.
One study investigated the effects of tedizolid, linezolid, and radezolid (B1680497) on E. faecalis biofilms. dovepress.com The findings indicated that tedizolid was more effective than both linezolid and radezolid at inhibiting the initial formation of biofilms at sub-inhibitory concentrations (1/4, 1/8, and 1/16 MIC). dovepress.com However, for the eradication of established biofilms, radezolid showed greater efficacy. dovepress.com This suggests that tedizolid may be particularly useful in preventing biofilm-associated infections.
Influence of Host Factors on Antimicrobial Activity in Animal Models (e.g., Granulocytes)
The efficacy of an antimicrobial agent in a living organism is influenced by various host factors, including the immune system. Studies in animal models have highlighted the interplay between tedizolid and host immune cells, such as granulocytes.
In neutropenic mouse models (where granulocyte counts are depleted), the activity of tedizolid is often reduced, underscoring the importance of a functional host immune system for optimal bacterial clearance. The collaboration between tedizolid's bacteriostatic action and the phagocytic activity of granulocytes appears to be crucial for resolving infections effectively.
In a mouse peritonitis model, tedizolid treatment provided significant protection against MRSA and E. faecalis. nih.gov While direct comparisons of efficacy in immunocompetent versus neutropenic mice were not the primary focus of all available studies, the general principle of enhanced antibiotic efficacy in the presence of a robust immune response is well-established for bacteriostatic agents like tedizolid.
Mechanisms of Bacterial Resistance to Tedizolid
Ribosomal Mutations
Alterations in the ribosomal target site are a primary driver of tedizolid (B1663884) resistance. These mutations can occur in the 23S rRNA genes or in the genes encoding ribosomal proteins.
Mutations in 23S rRNA Genes (e.g., G2576U, T2500A, T2504A)
Mutations within the V domain of the 23S rRNA are a well-documented mechanism of resistance to oxazolidinones. elsevier.es The most frequently observed mutation is G2576U (or G2576T). dovepress.comnih.govsahpra.org.za This specific alteration, along with others like T2500A and T2504A, reduces the binding affinity of tedizolid to the ribosome, thereby diminishing its inhibitory effect. sahpra.org.zaresearchgate.net
Studies have shown a direct correlation between the number of mutated 23S rRNA gene copies and the level of resistance. dovepress.com For instance, in Staphylococcus aureus and Enterococcus faecium, a gradual increase in the minimum inhibitory concentration (MIC) of linezolid (B1675486), and consequently tedizolid, is seen with the accumulation of the G2576T mutation in multiple alleles. dovepress.com A recent study in Japan identified a T2504A mutation in an E. faecium isolate that exhibited high-level resistance to both linezolid (MIC of 64 mg/L) and tedizolid (MIC of 32 mg/L). researchgate.netnih.govnih.gov Another novel mutation, C2404T, has also been identified in linezolid-resistant MRSA strains. researchgate.net
The impact of these mutations on tedizolid susceptibility is significant. For example, higher tedizolid MICs are often observed in strains carrying the G2576T mutation. dovepress.com In one case, a double mutation (T25761C/G2576T) in the 23S rRNA was associated with reduced sensitivity to tedizolid in an MRSA strain. nih.gov
Mutations in Ribosomal Proteins L3 (rplC), L4 (rplD), and L22 (rplV)
Mutations in the genes encoding ribosomal proteins L3 (rplC), L4 (rplD), and L22 (rplV) can also contribute to tedizolid resistance. researchgate.netbiorxiv.orgnih.gov These proteins are located near the peptidyl transferase center of the ribosome, where oxazolidinones bind. asm.org Alterations in these proteins can indirectly affect the binding of tedizolid.
While less common than 23S rRNA mutations, mutations in L3 and L4 have been associated with linezolid resistance and, by extension, can affect tedizolid susceptibility. asm.org For example, a Lys68Gln mutation in the L4 protein, in conjunction with a G2576T rRNA mutation, was linked to reduced linezolid sensitivity. nih.gov A novel mutation in the ribosomal protein L3 (Met208Thr) has also been identified in linezolid-resistant MRSA. researchgate.net The resistance conferred by these mutations is generally part of the PhLOPSa phenotype, which includes resistance to phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A. biorxiv.orgnih.gov
Impact on Tedizolid Susceptibility and Cross-Resistance Patterns with Other Oxazolidinones
Bacteria that are resistant to other oxazolidinones, such as linezolid, due to chromosomal mutations in 23S rRNA or ribosomal proteins L3 and L4, are generally cross-resistant to tedizolid. merck.com However, tedizolid often demonstrates greater potency than linezolid against such strains. dovepress.com Studies have shown that tedizolid's MIC values can be 4 to 16 times lower than those of linezolid against linezolid-resistant staphylococci. elsevier.es
For example, against linezolid-resistant S. aureus strains with MICs ranging from 8 to 64 mg/L, tedizolid MICs were found to be in the range of 1 to 8 mg/L. dovepress.com Similarly, for linezolid-resistant E. faecium, tedizolid MICs were 1 to 4 mg/L, while linezolid MICs were 8 to 64 mg/L. dovepress.com Despite this enhanced activity, high-level resistance can still occur, particularly with mutations like T2504A in E. faecium, which resulted in a tedizolid MIC of 32 mg/L. researchgate.netnih.govnih.gov
The presence of multiple resistance mechanisms, such as both ribosomal mutations and plasmid-mediated resistance, can lead to even higher levels of resistance to tedizolid. elsevier.es
Plasmid-Mediated Resistance Mechanisms
The acquisition of mobile genetic elements, specifically plasmids carrying resistance genes, represents another significant pathway to tedizolid resistance.
Molecular Basis of cfr Gene-Mediated Resistance
The cfr (chloramphenicol-florfenicol resistance) gene is a key player in plasmid-mediated resistance to oxazolidinones. biorxiv.orgscispace.com This gene encodes an rRNA methyltransferase that modifies an adenosine (B11128) residue (A2503) in the 23S rRNA. frontiersin.org This methylation creates steric hindrance in the drug-binding pocket, preventing the binding of several classes of antibiotics, including oxazolidinones. seq.es The cfr gene is often located on transmissible plasmids, which facilitates its spread among different bacterial species and strains. scispace.comseq.es
Tedizolid Activity Against cfr-Positive Strains
A crucial advantage of tedizolid is its retained activity against many strains carrying the cfr gene. nih.govasm.org The modified side chain at the C-5 position of tedizolid's oxazolidinone nucleus allows it to overcome the resistance conferred by the cfr gene in many cases, especially when chromosomal mutations are absent. nih.govmerck.com
Role of Other Plasmid-Borne Genes (e.g., optrA, poxtA, fexA, fexB)
Plasmid-borne genes play a significant role in the dissemination of resistance to oxazolidinones, including tedizolid. These genes often encode for ATP-binding cassette (ABC)-F proteins, which act as ribosomal protection proteins.
The optrA gene confers resistance to both oxazolidinones (linezolid and tedizolid) and phenicols. nih.govresearchgate.netasm.org Initially identified in Enterococcus faecalis and Enterococcus faecium, it has since been detected in other Gram-positive bacteria. nih.govasm.org The optrA gene can be transferred between bacteria via plasmids, contributing to the spread of resistance. dovepress.com In some instances, optrA is part of a translocatable unit flanked by insertion sequences like IS1216E, which can facilitate its horizontal transfer along with other resistance genes such as erm(A) and fexA. researchgate.net
The poxtA gene also provides resistance to oxazolidinones and phenicols, and it can decrease susceptibility to tetracyclines. nih.govasm.org Like optrA, poxtA is frequently located on plasmids, which aids in its dissemination among enterococci. nih.govresearchgate.net
The fexA and fexB genes are associated with efflux-mediated resistance to florfenicol (B1672845) and chloramphenicol, and their presence on plasmids alongside genes like optrA can contribute to a multi-drug resistant phenotype. oup.comresearchgate.net In a study of linezolid-resistant enterococci, resistance mechanisms included the presence of optrA, fexA, and fexB genes. oup.comnih.gov
A study on Enterococcus faecalis of chicken origin identified an isolate that was resistant to linezolid but remained susceptible to tedizolid. This isolate carried four acquired linezolid resistance genes simultaneously: chromosome-borne optrA and plasmid-borne cfr, cfr(D), and poxtA2. asm.org This highlights the complex interplay of different resistance genes that can be present in a single bacterium.
| Gene | Resistance Conferred | Mechanism of Action | Common Bacterial Hosts |
| optrA | Oxazolidinones (including tedizolid), Phenicols | Ribosomal Protection Protein (ABC-F) | Enterococcus faecalis, Enterococcus faecium |
| poxtA | Oxazolidinones, Phenicols, Tetracyclines | Ribosomal Protection Protein (ABC-F) | Enterococcus spp. |
| fexA | Florfenicol, Chloramphenicol | Efflux Pump | Enterococcus spp. |
| fexB | Florfenicol, Chloramphenicol | Efflux Pump | Enterococcus spp. |
Efflux Pump Systems in Resistance
Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-toxic levels. In Mycobacterium abscessus, a multidrug-resistant pathogen, efflux pumps are a significant mechanism of resistance to tedizolid.
Characterization of MmpS-MmpL Efflux Pumps in Mycobacterium abscessus
Mycobacterium abscessus possesses a large number of genes encoding for MmpL (Mycobacterial Membrane Protein Large) proteins, which often function in concert with MmpS (Mycobacterial Membrane Protein Small) proteins to form efflux pumps. researchgate.net Several of these MmpS-MmpL systems have been implicated in resistance to various antibiotics.
A key efflux pump system involved in tedizolid resistance in M. abscessus is encoded by the MAB_2302-MAB_2303 operon. plos.orgnih.gov Overexpression of this operon has been shown to increase resistance to tedizolid. plos.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis has confirmed that the proteins encoded by MAB_2302-MAB_2303 function as a direct efflux pump for tedizolid. plos.orgnih.gov
Another MmpS-MmpL efflux pump system, encoded by MAB_1135c-MAB_1134c , has also been identified as contributing to intrinsic resistance to clofazimine (B1669197) and bedaquiline (B32110), and its regulation is linked to tedizolid resistance mechanisms. asm.orgnih.gov Deletion of these genes leads to increased susceptibility to these drugs. asm.orgnih.gov
Regulatory Mechanisms Involving TetR Family Regulators (e.g., MAB_2885)
The expression of MmpS-MmpL efflux pumps is often controlled by transcriptional regulators, frequently belonging to the TetR family. researchgate.net These regulators typically act as repressors, and mutations within their genes can lead to the upregulation of the efflux pumps they control, resulting in increased drug resistance.
In the context of tedizolid resistance in M. abscessus, the TetR family transcriptional regulator MAB_2885 plays a crucial role. plos.orgnih.gov Mutations in the MAB_2885 gene have been frequently identified in tedizolid-resistant mutants of M. abscessus. plos.orgresearchgate.net These mutations impair the ability of the MAB_2885 protein to bind to its target DNA sequence, which is located upstream of the MAB_2302-MAB_2303 operon. plos.orgnih.gov This disruption of negative regulation leads to the overexpression of the MmpS-MmpL efflux pump, resulting in increased resistance to both tedizolid and linezolid. plos.orgnih.gov For instance, a W91R mutation in the MAB_2885 protein was found to impair its DNA-binding activity. plos.orgnih.gov Restoring the wild-type MAB_2885 gene in these mutants has been shown to downregulate the expression of MAB_2302-MAB_2303 and restore susceptibility to tedizolid. plos.orgnih.gov
Another TetR family regulator, MAB_2299c , controls the expression of two distinct MmpS-MmpL efflux pumps: MAB_2300-MAB_2301 and MAB_1135c-MAB_1134c, which are involved in cross-resistance to clofazimine and bedaquiline. asm.orgnih.gov While not directly linked to tedizolid efflux, the characterization of its regulatory network provides further insight into the importance of TetR regulators in drug resistance in M. abscessus.
| Regulator | Efflux Pump System | Function | Impact of Mutation |
| MAB_2885 | MAB_2302-MAB_2303 | Negative regulator (repressor) | Upregulation of efflux pump, leading to tedizolid and linezolid resistance. plos.orgnih.gov |
| MAB_2299c | MAB_2300-MAB_2301, MAB_1135c-MAB_1134c | Negative regulator (repressor) | Upregulation of efflux pumps, leading to clofazimine and bedaquiline resistance. asm.orgnih.gov |
Other Emerging Resistance Mechanisms and Their Molecular Basis (e.g., rpoB mutations)
Beyond plasmid-borne genes and well-characterized efflux systems, other novel mechanisms of resistance to tedizolid are emerging. One such mechanism involves mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.
Mutations in rpoB have been identified in methicillin-resistant Staphylococcus aureus (MRSA) after in vitro selection with tedizolid. researchgate.netbiorxiv.org A study reported that a single nucleotide variant in rpoB was associated with resistance to tedizolid, as well as cross-resistance to linezolid, chloramphenicol, and quinupristin-dalfopristin. biorxiv.orgbiorxiv.org Specifically, a missense variant at position 1586 (C > T) in the rpoB gene, leading to a Ser529Leu amino acid substitution, was identified. researchgate.net Another study identified an A1345G change in rpoB, resulting in an N449D substitution in the RNA polymerase β-subunit, in a tedizolid-resistant mutant. oup.com
The exact mechanism by which rpoB mutations confer resistance to ribosome-targeting antibiotics like tedizolid is not yet fully understood, as the mutation is in the transcriptional machinery rather than the ribosomal target. biorxiv.orgoup.com However, the emergence of such mutations highlights the adaptive potential of bacteria to develop resistance through unexpected pathways.
Frequency of Spontaneous Resistance Development (In Vitro Studies)
In vitro studies have been conducted to determine the frequency at which spontaneous mutations conferring reduced susceptibility to tedizolid arise. These studies generally indicate that the rate of spontaneous resistance development to tedizolid is low.
The frequency of spontaneous mutations that lead to reduced susceptibility to tedizolid is reported to be approximately 10-10. fda.govnih.govhres.ca
In a study using S. aureus strains, the median spontaneous mutation frequencies for tedizolid at twice the minimum inhibitory concentration (MIC) were 1.1 x 10-10 for a methicillin-susceptible S. aureus (MSSA) strain (ATCC 29213) and 1.9 x 10-10 for a methicillin-resistant S. aureus (MRSA) strain (ATCC 33591). oup.comdovepress.com Another study reported similar low spontaneous resistance rates of 1-2 x 10-10 in S. aureus after serial passage. nih.gov
These findings suggest that the development of resistance to tedizolid through spontaneous mutation is an infrequent event. reliasmedia.com
| Bacterial Strain | Condition | Frequency of Spontaneous Resistance |
| General | In vitro | ~10-10 fda.govnih.gov |
| S. aureus ATCC 29213 (MSSA) | 2x MIC of tedizolid | 1.1 x 10-10 oup.comdovepress.com |
| S. aureus ATCC 33591 (MRSA) | 2x MIC of tedizolid | 1.9 x 10-10 oup.comdovepress.com |
| S. aureus | Serial passage | 1-2 x 10-10 nih.gov |
Pharmacological Characterization of Tedizolid Preclinical and in Vitro Focus
Prodrug Conversion Kinetics and Active Moiety Generation (In Vitro and Animal Models)
Tedizolid (B1663884) is administered as the prodrug, tedizolid phosphate (B84403), which is designed to increase aqueous solubility and improve bioavailability. oup.comdovepress.com Following administration, tedizolid phosphate undergoes rapid and extensive conversion to its microbiologically active moiety, tedizolid, by endogenous phosphatases present in plasma and tissues. europa.eunih.govpatsnap.com This conversion is a critical step, as it releases the active compound that exerts antibacterial effects.
In vitro studies and animal models have demonstrated the efficiency of this conversion process. The transformation is primarily mediated by nonspecific alkaline phosphatases located in the membranes of various cells, including those in the intestine, which facilitates the absorption of the lipophilic active drug, tedizolid. dovepress.com Systemic exposure to the prodrug itself is limited due to this rapid conversion. oup.com The high oral bioavailability of tedizolid, approximately 91%, is a direct result of this efficient enzymatic process. dovepress.comfda.gov In vivo, this biotransformation involves multiple sulfotransferase (SULT) enzymes, namely SULT1A1, SULT1A2, and SULT2A1. europa.eu
Pharmacokinetic-Pharmacodynamic (PK-PD) Target Elucidation (Animal Models)
AUC/MIC Ratio as a Correlate of Efficacy
Preclinical infection models, particularly murine thigh and lung infection models, have been instrumental in defining the pharmacokinetic-pharmacodynamic (PK-PD) parameter that best correlates with the efficacy of tedizolid. europa.eu Across various studies, the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC) has been consistently identified as the key driver of tedizolid's antibacterial activity. fda.govdovepress.comasm.org
In a neutropenic murine thigh infection model using Staphylococcus aureus, the fAUC/MIC ratio demonstrated the strongest correlation with efficacy (r²=0.984) compared to other PK-PD indices like the percentage of time the free drug concentration remains above the MIC (fT>MIC) or the ratio of the maximum free drug concentration to the MIC (fCmax/MIC). dovepress.comdovepress.com
| Model | Bacterial Strain | Efficacy Endpoint | fAUC/MIC Target | Reference |
|---|---|---|---|---|
| Neutropenic | MRSA | Stasis | ~50 | fda.gov |
| Non-neutropenic | MRSA | Stasis | ~3 | fda.gov |
| Immunocompetent | MRSA | Stasis | 2.40 | oup.com |
| Immunocompetent | MRSA | 1-log Kill | 49.20 | oup.com |
Dose Fractionation Studies in Murine Models
Dose fractionation studies in neutropenic murine thigh infection models have further solidified the understanding of tedizolid's PK-PD relationship. dovepress.comnih.gov These studies involve administering the same total daily dose in different dosing intervals (e.g., once, twice, or four times daily) to determine which PK-PD index (fAUC/MIC, fT>MIC, or fCmax/MIC) best predicts the antibacterial outcome.
For tedizolid, these studies confirmed that the fAUC/MIC ratio is the most predictive parameter of efficacy. dovepress.com The results demonstrated that the efficacy of tedizolid was dependent on the total daily exposure (as represented by the AUC) relative to the MIC, rather than the frequency of dosing or the peak concentration achieved. fda.gov This finding supports a once-daily dosing regimen for tedizolid, as administering the total daily dose as a single injection provided the same efficacy as giving it in multiple, divided doses. fda.gov
Tissue Penetration and Distribution Studies (Animal Models)
Cerebrospinal Fluid (CSF) Penetration and Ratios in Rodent Models
The ability of an antibiotic to penetrate the central nervous system (CNS) is critical for treating infections like meningitis. Studies in rodent models have investigated the penetration of tedizolid into the cerebrospinal fluid (CSF).
In a rat model without meningeal inflammation, the penetration of tedizolid into the CSF was found to be limited. One study reported a mean penetration ratio (AUCCSF/AUCplasma) of 2.16%. researchgate.netmdpi.com This penetration was observed to increase to 3.53% with the co-administration of a P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) inhibitor, suggesting that these efflux pumps are involved in removing tedizolid from the CSF. researchgate.net
A separate study in mice evaluated CSF penetration with and without blood-brain barrier (BBB) disruption induced by lipopolysaccharide. In the control group (intact BBB), the CSF penetration ratio (AUC0-8hCSF/AUC0-8hplasma) was 5.5%. nih.govnih.gov With BBB disruption, this ratio increased to 15.5%, indicating that inflammation can enhance the entry of tedizolid into the CSF. nih.govnih.gov
| Animal Model | Condition | Penetration Ratio (AUCCSF/AUCplasma) | Reference |
|---|---|---|---|
| Rat | No inflammation | 2.16% | researchgate.netmdpi.com |
| Mouse | Intact BBB | 5.5% | nih.govnih.gov |
| Mouse | Disrupted BBB | 15.5% | nih.govnih.gov |
Intracellular Accumulation in Macrophages (In Vitro and Comparative)
Tedizolid has demonstrated a significant ability to accumulate within macrophages, which is a key attribute for an antibiotic targeting intracellular pathogens. In vitro studies using cultured human macrophages (THP-1) have shown that tedizolid accumulates rapidly, reaching an intracellular to extracellular concentration ratio of approximately 10. oup.com This is substantially higher than what is observed with linezolid (B1675486), which has a ratio of about 1 to 2. oup.com
Interaction with Transporter Proteins (e.g., P-glycoprotein, BCRP in animal models)
In vitro and preclinical animal studies have been conducted to evaluate the interaction of tedizolid with various drug transporter proteins, including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
Initial in vitro assessments tested the potential of tedizolid and its prodrug, tedizolid phosphate, to inhibit key drug uptake and efflux transporters. ebmconsult.comfda.gov These studies indicated that at clinically relevant plasma concentrations, tedizolid is not expected to cause significant interactions with P-gp. ebmconsult.comdrugs.comnih.gov
However, in vitro evidence suggested that tedizolid could inhibit BCRP. europa.eueuropa.eu One study reported an IC50 value of 51.1 µM for tedizolid's inhibition of BCRP. fda.gov This finding prompted further investigation. A subsequent clinical study in healthy volunteers demonstrated that co-administration of oral tedizolid phosphate with rosuvastatin (B1679574) (a known BCRP substrate) led to an approximate 70% increase in the area under the curve (AUC) and a 55% increase in the maximum concentration (Cmax) of rosuvastatin, confirming the inhibitory effect of oral tedizolid on intestinal BCRP. europa.eueuropa.eu
A preclinical study in a rat model further explored the role of these efflux transporters in the distribution of tedizolid. researchgate.netnih.gov In this study, rats were administered tedizolid phosphate alone or in combination with elacridar, a known inhibitor of both P-gp and BCRP. The results showed that the concentration of tedizolid in the cerebrospinal fluid (CSF) was significantly higher in the rats that also received elacridar. researchgate.netnih.gov This suggests that P-gp and BCRP may be involved in limiting the penetration of tedizolid across the blood-brain barrier. researchgate.net
| Transporter | Model/System | Key Finding | Reference |
|---|---|---|---|
| P-glycoprotein (P-gp) | In vitro assays | No clinically significant inhibition observed at therapeutic concentrations. | ebmconsult.comdrugs.comnih.gov |
| BCRP | In vitro assay | Inhibited by tedizolid with an IC50 of 51.1 µM. | fda.gov |
| P-gp and BCRP | Rat model (in vivo) | Co-administration with an inhibitor (elacridar) increased tedizolid concentration in cerebrospinal fluid, suggesting involvement in efflux. | researchgate.netnih.gov |
In Vitro Inhibition Profile of Monoamine Oxidases (MAO-A, MAO-B)
Tedizolid has been evaluated for its potential to inhibit monoamine oxidase (MAO) enzymes, a property observed with other members of the oxazolidinone class, such as linezolid. In vitro studies have consistently shown that tedizolid is a weak, reversible inhibitor of both human MAO-A and MAO-B. nih.govoup.comnih.gov
The inhibitory potency of tedizolid is significantly lower than that of dedicated MAO inhibitors. nih.gov For instance, the 50% inhibitory concentrations (IC50) for tedizolid against MAO-A and MAO-B are in the micromolar range, whereas potent inhibitors like clorgyline (for MAO-A) and deprenyl (B1670267) (for MAO-B) have IC50 values in the nanomolar range, making tedizolid several orders of magnitude less potent. nih.gov
Comparative in vitro studies have shown that while tedizolid is a weak inhibitor of both isoforms, linezolid exhibits a different profile, with a stronger inhibition of MAO-B compared to MAO-A. nih.govnih.govcapes.gov.br The prodrug, tedizolid phosphate, demonstrates minimal to no inhibitory activity against either MAO-A or MAO-B. nih.govoup.com The weak and reversible nature of tedizolid's MAO inhibition suggests a lower potential for clinically significant drug and food interactions compared to earlier oxazolidinones. nih.govoup.com
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
|---|---|---|---|
| Tedizolid | 8.7 | 5.7 | nih.govnih.govcapes.gov.br |
| Linezolid | 46.0 | 2.1 | nih.govnih.govcapes.gov.br |
| Clorgyline | 0.0021 | - | nih.gov |
| Deprenyl | - | 0.012 | nih.gov |
Combinatorial Antimicrobial Strategies and Interactions in Vitro and Preclinical
Assessment of Synergy and Antagonism with Other Antimicrobials (In Vitro Studies)
In vitro studies are fundamental in predicting the potential interactions between co-administered antimicrobial agents. For Tedizolid (B1663884), a range of studies have been conducted to evaluate its combinatorial effects with various other antibiotics against different pathogens.
Generally, in vitro drug combination studies with Tedizolid and a wide array of antimicrobials have demonstrated neither significant synergy nor antagonism. europa.eufda.govfda.gov These agents include aztreonam, ceftazidime, ceftriaxone, ciprofloxacin, clindamycin, colistin, daptomycin (B549167), gentamicin, imipenem, ketoconazole, minocycline, piperacillin, rifampicin (B610482), terbinafine, trimethoprim/sulfamethoxazole, and vancomycin (B549263). europa.eufda.govfda.gov This suggests that Tedizolid can likely be co-administered with these drugs without negatively impacting their individual activities.
However, some studies have reported specific instances of synergy or antagonism, which are often dependent on the bacterial species and strain being tested.
Rifampicin: The combination of Tedizolid and rifampicin has been a subject of particular interest, especially for treating biofilm-associated infections. nih.govnih.gov While some general in vitro screens showed no synergy or antagonism europa.eufda.gov, more focused studies have demonstrated that this combination can be beneficial. For instance, against staphylococcal isolates, the addition of rifampicin to Tedizolid has been shown to be the most likely to improve activity, with synergy observed against 3 out of 10 strains in one study. nih.govnih.gov This synergistic effect was not universal, highlighting the strain-dependent nature of the interaction. nih.govnih.gov Another study also suggested a potential for synergistic activity between Tedizolid and rifampin. dovepress.com
Doxycycline (B596269): In studies evaluating orally bioavailable antimicrobials against staphylococci, the combination of Tedizolid and doxycycline showed synergistic effects against 2 out of 10 strains tested. nih.govnih.gov For the majority of strains, the interaction was indifferent. nih.govnih.gov In the context of Mycobacterium abscessus complex, however, combination testing of Tedizolid with doxycycline primarily resulted in indifferent interactions, with only one instance of synergy observed in a M. bolletii isolate. frontiersin.org
Moxifloxacin (B1663623): The combination of Tedizolid and moxifloxacin has yielded some cautionary results. In a study of 45 staphylococcal isolates, this combination was found to be antagonistic against 3 out of 10 strains. nih.govnih.govresearchgate.net This suggests that the concurrent use of Tedizolid and moxifloxacin should be approached with caution due to the potential for reduced efficacy. nih.govnih.govresearchgate.net
Other Antimicrobials:
Daptomycin: In an in vitro model of simulated endocardial vegetations (SEVs) against two clinical MRSA strains, the combination of Tedizolid and daptomycin was found to be antagonistic. asm.org
Clarithromycin (B1669154) and Amikacin (B45834): Against M. abscessus complex, checkerboard synergy testing showed that combinations of Tedizolid with clarithromycin and amikacin were largely indifferent, with no antagonism observed. frontiersin.org
The following table summarizes the observed interactions of Tedizolid with various antimicrobials in vitro.
| Antimicrobial Agent | Organism(s) | Observed Interaction | Citation(s) |
| Rifampicin | Staphylococcus aureus | Indifferent to Synergistic | europa.eunih.govnih.gov |
| Doxycycline | Staphylococcus spp. | Indifferent to Synergistic | nih.govnih.gov |
| Doxycycline | Mycobacterium abscessus complex | Mostly Indifferent, Rare Synergy | frontiersin.org |
| Moxifloxacin | Staphylococcus spp. | Indifferent to Antagonistic | nih.govnih.govresearchgate.net |
| Daptomycin | MRSA (in SEV model) | Antagonistic | asm.org |
| Clarithromycin | Mycobacterium abscessus complex | Indifferent | frontiersin.org |
| Amikacin | Mycobacterium abscessus complex | Indifferent to Synergistic | frontiersin.org |
| Various Agents * | Gram-positive & Gram-negative bacteria | No Synergy or Antagonism | europa.eufda.govfda.gov |
*Includes aztreonam, ceftazidime, ceftriaxone, ciprofloxacin, clindamycin, colistin, daptomycin, gentamicin, imipenem, ketoconazole, minocycline, piperacillin, terbinafine, trimethoprim/sulfamethoxazole, and vancomycin.
Impact on Resistance Development in Combination Regimens
A significant advantage of combination therapy can be the prevention or delay of antimicrobial resistance emergence. This is particularly relevant for drugs like rifampicin, where resistance can develop rapidly when used as monotherapy.
Studies using in vitro models of mature Staphylococcus aureus biofilms have demonstrated a crucial benefit of the Tedizolid-rifampicin combination. nih.govnih.gov In these models, which included both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains, Tedizolid was able to completely prevent the emergence of resistance to rifampicin. nih.govnih.gov This effect was observed alongside a significant reduction in biofilm biomass and metabolic activity. nih.govnih.gov The efficacy of this combination in preventing rifampicin resistance was comparable to that of the well-established daptomycin-rifampicin combination. nih.govnih.gov These findings have been corroborated by preliminary results on clinical MRSA isolates, further supporting the potential of this combination to combat biofilm-associated infections and mitigate resistance. nih.govnih.gov
Preclinical Evaluation of Combination Therapies (Animal Models)
Animal models provide a more complex biological system to evaluate the efficacy of combination therapies observed in vitro.
In a rat model of MRSA foreign body-associated osteomyelitis, the combination of Tedizolid with rifampin was found to be active. researchgate.net However, the emergence of rifampin resistance was still noted in animals receiving this combination. researchgate.net In a similar model using methicillin-resistant Staphylococcus epidermidis (MRSE), the combination of Tedizolid plus rifampin was as effective as vancomycin plus rifampin and significantly reduced the bacterial load compared to no treatment. asm.org
Advanced Research Methodologies and Future Directions
Analytical Techniques for Research and Mechanism Elucidation
Advanced analytical methods are indispensable for the detailed investigation of Tedizolid (B1663884) HCl. These techniques provide the means to quantify the drug in biological systems, uncover the genetic basis of resistance, and analyze its impact on bacterial gene expression and molecular interactions.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the quantitative analysis of Tedizolid HCl in various biological matrices. bioanalysis-zone.com This highly sensitive and selective method is essential for pharmacokinetic and pharmacodynamic studies.
Detailed Research Findings:
Researchers have developed and validated numerous UPLC-MS/MS and LC-MS/MS methods for the determination of tedizolid in plasma, serum, and other biological fluids. researchgate.netresearchgate.netjst.go.jpnih.gov These assays typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation on a C18 column. researchgate.netresearchgate.netfrontiersin.org Detection is commonly achieved using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM). researchgate.netfrontiersin.org For instance, a common MRM transition monitored for tedizolid is m/z 371.4 → 343.2. researchgate.net These methods have demonstrated excellent linearity, accuracy, precision, and low limits of quantification, often in the nanogram per milliliter range, making them suitable for clinical and research applications. researchgate.netresearchgate.netmdpi.com
| Matrix | Extraction Technique | Chromatography | Detection | Linearity Range (ng/mL) | Reference |
|---|---|---|---|---|---|
| Rat Plasma | Liquid-Liquid Extraction | UPLC BEH C18 | ESI-MS/MS (MRM) | 0.74 - 1500 | researchgate.net |
| Human Plasma | Protein Precipitation | Octadecylsilyl Column | ESI-MS/MS (MRM) | 500 - 20000 | jst.go.jpnih.gov |
| Human Serum | Protein Precipitation | UPLC | MS/MS (MRM) | 10 - 20000 | frontiersin.org |
| Mueller-Hinton Broth | Protein Precipitation | HPLC C18 | UV (300 nm) | 30 - 1000 | mdpi.com |
Whole Genome Sequencing (WGS) for Resistance Mechanism Identification
Whole Genome Sequencing (WGS) is a powerful tool for elucidating the genetic basis of resistance to this compound. mdpi.com By comparing the genomes of susceptible and resistant bacterial strains, researchers can pinpoint specific mutations responsible for diminished drug efficacy.
Detailed Research Findings:
WGS studies have been instrumental in identifying various resistance mechanisms to tedizolid. In Staphylococcus aureus, serial passage experiments have led to the identification of mutations in the rplC gene, which encodes the 50S ribosomal protein L3, as a cause of resistance. tandfonline.com Another study identified a novel mutation (A1345G) in the rpoB gene of MRSA, leading to a D449N amino acid substitution and subsequent resistance. oup.comnih.gov In Mycobacterium abscessus, WGS of tedizolid-resistant mutants revealed frequent mutations in the MAB_2885 gene, a transcriptional regulator, and MAB_2303, a membrane protein. nih.govresearchgate.net These findings highlight that resistance can emerge through modifications in the drug's target (the ribosome) or through other mechanisms like efflux pumps. tandfonline.comnih.gov
| Organism | Gene | Mutation | Effect | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | rplC | Missense variants | Altered 50S ribosomal protein L3, reduced drug binding | tandfonline.com |
| Staphylococcus aureus (MRSA) | rpoB | A1345G (D449N) | Altered RNA polymerase, mechanism under investigation | oup.comnih.gov |
| Mycobacterium abscessus | MAB_2885 | Various mutations | Dysregulation of an efflux pump | nih.govresearchgate.net |
| Mycobacterium abscessus | MAB_2303 | Various mutations | Component of a tedizolid efflux pump | nih.govresearchgate.net |
| Enterococcus faecium | 23S rRNA | T2504A | Elevated tedizolid MIC | nih.govresearchgate.net |
RNA Sequencing (RNA-seq) for Transcriptional Regulation Analysis
RNA Sequencing (RNA-seq) provides a comprehensive view of the transcriptome, allowing researchers to study how this compound affects gene expression in bacteria. azenta.comsourcebioscience.comtwistbioscience.com This technique is crucial for understanding the broader physiological response of bacteria to the antibiotic.
Detailed Research Findings:
RNA-seq has been employed to investigate the regulatory networks involved in tedizolid resistance. In a study on Mycobacterium abscessus, RNA-seq analysis of mutants with a dysregulated MAB_2885 gene showed significant downregulation of the MAB_2302-MAB_2303 operon when the wild-type gene was reintroduced. nih.gov This confirmed that MAB_2885 is a negative regulator of this efflux pump system. nih.gov Another study using a hollow fiber model of intracellular tuberculosis found that high tedizolid exposures led to increased expression of mitochondrial genes in human monocytes, suggesting a potential impact on host cell metabolism. nih.gov These studies demonstrate the utility of RNA-seq in uncovering complex regulatory pathways and host-pathogen interactions related to tedizolid treatment. nih.govnih.gov
Electrophoretic Mobility Shift Assay (EMSA) for DNA-Binding Studies
The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a technique used to study protein-DNA or protein-RNA interactions. wikipedia.orgthermofisher.comnih.gov It is particularly useful for confirming the regulatory role of proteins identified through methods like WGS and RNA-seq.
Detailed Research Findings:
EMSA has been used to validate the direct interaction between regulatory proteins and their target DNA sequences in the context of tedizolid resistance. For example, to confirm that the MAB_2885 protein from Mycobacterium abscessus regulates the MAB_2302-MAB_2303 efflux pump, an EMSA was performed. nih.gov The results showed that the purified MAB_2885 protein could bind to the promoter region of the MAB_2302-MAB_2303 operon. nih.govplos.org Furthermore, it was demonstrated that a mutated version of the MAB_2885 protein (W91R) had impaired DNA-binding activity, providing a direct link between the mutation and the observed resistance phenotype. nih.gov
Computational Chemistry and Molecular Docking Studies of Tedizolid-Target Interactions
Computational chemistry and molecular docking provide invaluable insights into the molecular interactions between this compound and its target, the bacterial ribosome. These in silico methods allow for the visualization and analysis of binding modes, which can explain the drug's potency and guide the design of new analogs.
Detailed Research Findings:
Molecular docking studies have confirmed that tedizolid binds to the A site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit. drugbank.comdrugbank.com Its structure, particularly the optimized C- and D-rings, allows for additional hydrogen bonding interactions within the binding pocket compared to linezolid (B1675486), which is thought to contribute to its enhanced potency. nih.govoup.comresearchgate.net These studies help to rationalize why tedizolid can be effective against some linezolid-resistant strains. mdpi.com Computational models have also been used to investigate the impact of resistance mutations. For instance, homology modeling of the D449N mutation in rpoB suggested that the mutated residue would not directly interfere with oxazolidinone action, indicating a more complex, indirect mechanism of resistance. nih.gov
Development of Novel Tedizolid Analogues and Derivatives with Enhanced Properties
The chemical scaffold of tedizolid provides a foundation for the development of novel analogues and derivatives with potentially improved properties, such as enhanced potency, a broader spectrum of activity, or the ability to overcome existing resistance mechanisms.
Detailed Research Findings:
The synthesis of novel tedizolid analogues is an active area of research. tandfonline.comnih.gov One approach involves modifying the various rings of the tedizolid structure to explore structure-activity relationships (SAR). researchgate.netmdpi.com For example, modifications to the oxazolidinone core and the substituent at the C-5 position are being investigated to create compounds with improved antibacterial activity. tandfonline.com Researchers have successfully used techniques like photo- and electro-catalyzed cross-electrophile coupling to rapidly generate a diverse library of tedizolid analogues for screening. nih.govresearchgate.net Other research has focused on creating derivatives with activity against both multidrug-resistant Gram-positive pathogens and other targets, such as in the development of 5-oxopyrrolidine and thiazole (B1198619) derivatives. mdpi.comdntb.gov.ua These efforts aim to expand the therapeutic potential of the oxazolidinone class and address the ongoing challenge of antimicrobial resistance.
Emerging Applications and Unexplored Antimicrobial Targets Beyond Current Research Scope
While Tedizolid is currently indicated for acute bacterial skin and skin structure infections (ABSSSI), its potent activity against a wide array of Gram-positive bacteria has spurred investigation into several off-label uses. immattersacp.orgnih.gov Research is actively exploring its efficacy in treating more complex infections.
Another significant area of emerging application is in the treatment of nontuberculous mycobacterial (NTM) infections. nih.govseq.esdovepress.com In vitro studies have demonstrated that Tedizolid has potent activity against various NTM species, including Mycobacterium avium complex and Mycobacterium abscessus. dovepress.comoup.comnih.govru.nlasm.org For many NTM isolates, the minimum inhibitory concentration (MIC) of Tedizolid is lower than that of linezolid. oup.comnih.govru.nl Research has also explored synergistic effects when Tedizolid is combined with other antimycobacterial drugs, such as amikacin (B45834) and ethambutol, showing potential for enhanced efficacy. oup.comnih.govru.nl
Furthermore, Tedizolid is being investigated for the treatment of nosocomial pneumonia , including hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP). immattersacp.orgnih.gov A phase 3 clinical trial has been conducted to evaluate its efficacy and safety for this indication compared to linezolid. nih.gov
Beyond these, the potential for Tedizolid extends to other challenging infections like endocarditis and bacteremia, although more research is needed to establish its role in these areas. immattersacp.org The unique mechanism of action of oxazolidinones, which involves inhibiting the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit, also opens doors to targeting pathogens that have developed resistance to other antibiotic classes. patsnap.com
Challenges in Overcoming Acquired Resistance and Designing Next-Generation Oxazolidinones
The emergence of antibiotic resistance is a critical challenge for all antimicrobials, including Tedizolid. While resistance to Tedizolid is currently uncommon, understanding the mechanisms by which it can develop is crucial for preserving its efficacy and for the rational design of future oxazolidinones. nih.govbiorxiv.org
Mechanisms of Acquired Resistance:
Acquired resistance to oxazolidinones, including Tedizolid, primarily occurs through two main mechanisms:
Target Site Mutations: Mutations in the genes encoding the 23S rRNA, a component of the 50S ribosomal subunit where oxazolidinones bind, are a common cause of resistance. The G2576T mutation is frequently cited in relation to linezolid resistance. nih.govnih.govresearchgate.netseq.es Mutations in ribosomal proteins L3 (encoded by rplC) and L4 (encoded by rplD) can also confer resistance. nih.govbiorxiv.orgtandfonline.com Notably, some studies have shown that Tedizolid can retain activity against some linezolid-resistant strains with these mutations. nih.govnih.govresearchgate.net A novel resistance mutation in the rpoB gene, which encodes the β-subunit of RNA polymerase, has also been identified after in vitro serial passage with Tedizolid, suggesting indirect mechanisms of resistance. nih.govbiorxiv.org
Acquisition of Resistance Genes: The most significant transferable resistance mechanism is the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene. researchgate.net This gene encodes a methyltransferase that modifies the A2503 residue in the 23S rRNA, a key binding site for several antibiotic classes, including oxazolidinones. oup.com Tedizolid has demonstrated a significant potency advantage over linezolid against strains carrying the cfr gene. nih.govresearchgate.netoup.commdpi.com Other transferable resistance genes like optrA and poxtA have also been identified, primarily in enterococci. nih.govnih.govresearchgate.net
Designing Next-Generation Oxazolidinones:
The development of new oxazolidinone derivatives is focused on overcoming these resistance mechanisms and improving upon the existing therapeutic profiles. tandfonline.commdpi.comnih.govrsc.orgacs.orgnih.gov Key strategies in the design of next-generation oxazolidinones include:
Structural Modifications to Enhance Potency and Overcome Resistance: Researchers are exploring various modifications to the core oxazolidinone structure. This includes altering the C- and D-rings to improve binding affinity to the ribosome and to circumvent resistance mechanisms. nih.govrsc.org For example, incorporating fused heterocyclic C-ring substructures with hydrogen bond donor and acceptor functionalities is a strategy to facilitate stronger ligand-receptor binding. nih.gov Some novel derivatives have shown improved activity against linezolid-resistant strains. niper.gov.in
Broadening the Spectrum of Activity: While oxazolidinones are primarily active against Gram-positive bacteria, efforts are underway to design derivatives with activity against Gram-negative pathogens. tandfonline.comfigshare.com This often involves scaffold-hopping approaches and computational docking to identify new structures that can penetrate the outer membrane of Gram-negative bacteria and inhibit essential targets like LpxC. figshare.com
Improving Pharmacokinetic and Safety Profiles: A major goal is to develop compounds with improved properties such as better solubility, longer half-life for less frequent dosing, and an enhanced safety profile to minimize potential side effects. mdpi.com
Q & A
Q. What distinguishes Tedizolid HCl’s mechanism of action from other oxazolidinones, and how is this evaluated experimentally?
Tedizolid inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, similar to linezolid, but with enhanced binding affinity due to structural modifications. Methodologically, comparative minimum inhibitory concentration (MIC) assays against gram-positive pathogens (e.g., methicillin-resistant Staphylococcus aureus [MRSA]) and molecular docking studies are used to quantify binding efficiency .
Q. How do pharmacokinetic parameters (e.g., protein binding, half-life) influence dosing regimens in preclinical studies?
Tedizolid exhibits 70–90% protein binding and a half-life (~11–13 hours) enabling once-daily dosing. Experimental validation involves phase I/II pharmacokinetic (PK) studies measuring plasma concentrations via high-performance liquid chromatography (HPLC) and correlating free-drug AUC/MIC ratios with efficacy in murine infection models .
Q. What in vitro methodologies are employed to compare Tedizolid’s efficacy against linezolid-resistant strains?
Broth microdilution assays under CLSI guidelines are standard. For example, tedizolid retains activity against strains with cfr methyltransferase-mediated linezolid resistance (MIC ≤0.5 mg/L) but shows reduced efficacy against isolates with 23S rRNA mutations (e.g., G2576T). Time-kill assays further quantify bactericidal activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in tedizolid’s potency between in vitro and in vivo models?
Discrepancies often arise from differences in protein binding and tissue penetration. Advanced methods include:
- PK/PD modeling : Integrating free-drug exposure (AUC/MIC) with efficacy in neutropenic murine thigh models.
- Infection site sampling : Measuring drug concentrations in skin blister fluid or epithelial lining fluid via LC-MS/MS .
Q. What experimental designs address tedizolid resistance development in longitudinal studies?
Serial passage assays under sub-inhibitory tedizolid concentrations (e.g., 0.25× MIC) for 40 days, followed by whole-genome sequencing of recovered mutants, identify resistance mutations (e.g., 23S rRNA T2571F, rplC G492A). Phenotypic confirmation requires population analysis profiling (PAP) and comparative MIC testing against linezolid .
Q. How do hepatic impairment studies inform tedizolid dosing adjustments in clinical trials?
Phase I trials in patients with moderate/severe hepatic impairment (Child-Pugh B/C) measure AUC0–∞ increases (22–34%) via non-compartmental PK analysis. Despite higher exposure, geometric mean ratios (GMRs) for Cmax and AUC remain within 80–125% equivalence margins, justifying no dose adjustment .
Q. What statistical approaches validate tedizolid’s non-inferiority in phase III trials (e.g., ESTABLISH-1/2)?
Non-inferiority margins (e.g., 10% difference in clinical cure rates) are assessed using modified intention-to-treat (MITT) populations. Covariate-adjusted logistic regression and 95% confidence intervals ensure robustness, while stratified randomization controls for infection severity and comorbidities .
Methodological Considerations for Data Analysis
Q. How are population pharmacokinetic models optimized for tedizolid in obese patients?
Nonlinear mixed-effects modeling (NONMEM) evaluates covariates like body weight and creatinine clearance. Recent studies suggest no dose adjustment is needed for patients >150 kg, as volume of distribution (Vd) scales linearly with weight, maintaining therapeutic free-drug concentrations .
Q. What techniques differentiate tedizolid’s bacteriostatic vs. bactericidal activity in complex biofilms?
Confocal microscopy with LIVE/DEAD staining quantifies biofilm penetration, while chemostat models simulate nutrient-limited conditions. Synergy testing with rifampicin or daptomycin via checkerboard assays (FIC index ≤0.5) enhances bactericidal effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
